8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
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Overview
Description
8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄S It is a benzazepine derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves the following steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted aniline derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar tetrahydro structure and are known for their biological activities.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Uniqueness
8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2O4S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-17-9-6-8-7(3-2-4-11(14)13-8)5-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
VTQIMPPNBBBQER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)NC2=C1)S(=O)(=O)N |
Origin of Product |
United States |
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